3-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
Description
Properties
IUPAC Name |
3-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-6-3-4-9-15(12)16(21-2)11-19-17(20)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEKKVGXYUZNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=CC=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Alkylation: The attachment of the 2-methoxy-2-(2-methylphenyl)ethyl group can be accomplished through Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methoxylation, and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of benzamide, including 3-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
- Case Study : A study evaluated a series of benzamide derivatives for their anticancer activity against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives had an IC50 value lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced potency .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained from these studies indicate that certain derivatives can effectively inhibit bacterial growth.
- Case Study : In one study, synthesized benzamide derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results revealed MIC values as low as 1.27 µM for some compounds, indicating strong antibacterial activity compared to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzamide structure can significantly influence its potency and selectivity towards cancer cells or bacteria.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Generally increases antimicrobial activity |
| Alkyl chain length | Affects lipophilicity and cellular uptake |
| Substituents on aromatic ring | Can enhance or reduce anticancer potency |
Mechanism of Action
The mechanism of action of 3-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and other functional groups in the compound can form specific interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide scaffold is highly modular, with substituents dictating physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations :
- Bromine vs. Methyl/Amino Substituents: Bromine increases molecular weight and may enhance halogen bonding, whereas methyl or amino groups improve solubility or hydrogen-bonding capacity .
Functional Group Modifications
- Hydrazine Linkers : Compounds like those in and incorporate hydrazine moieties, enabling coordination with metals (e.g., palladium or copper) for catalytic applications. The target compound lacks this feature, suggesting divergent reactivity .
- Thiourea and Thioether Groups : Analogs in –6 and 4 contain sulfur-based groups (e.g., thiourea, thioether), which are absent in the target compound. These groups are often leveraged in drug design for protease inhibition or redox modulation .
Biological Activity
The compound 3-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C17H20BrN1O2
- Molecular Weight: 348.25 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
| Property | Value |
|---|---|
| Molecular Formula | C17H20BrN1O2 |
| Molecular Weight | 348.25 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 120-125 °C |
Antimicrobial Activity
Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of benzamide have been evaluated for their effectiveness against various bacterial strains.
Case Study: Antibacterial Properties
In a comparative study, several benzamide derivatives were tested against Staphylococcus aureus and Escherichia coli . The results indicated that compounds with bromine substitutions demonstrated enhanced antibacterial activity.
Minimum Inhibitory Concentration (MIC) Results:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 4 | 8 |
| Standard Antibiotic (Ciprofloxacin) | 1 | 2 |
Anticancer Activity
The potential anticancer activity of This compound has also been explored. Research indicates that similar compounds can induce apoptosis in cancer cells.
The compound is believed to inhibit specific signaling pathways involved in cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway. This inhibition leads to increased apoptosis in cancerous cells.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in cancer cells |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of This compound is crucial for its development as a therapeutic agent.
Absorption and Distribution
Preliminary data suggest that the compound is well absorbed when administered orally, with peak plasma concentrations reached within 1-3 hours.
Toxicity Studies
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models.
Q & A
Q. What are the established synthetic routes for 3-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves bromination of a benzamide precursor followed by coupling with the 2-methoxy-2-(2-methylphenyl)ethylamine moiety. Key steps include:
- Bromination : Use of brominating agents like -bromosuccinimide (NBS) or elemental bromine () in the presence of catalysts (e.g., FeCl) under controlled temperatures (0–25°C) .
- Amide Coupling : Activation of the brominated benzoyl chloride with thionyl chloride () and subsequent reaction with the amine group under inert conditions (e.g., atmosphere) in dichloromethane (DCM) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (e.g., Shimadzu LC-30AD with C18 column, 0.8 mL/min flow rate) .
Q. Characterization Tools :
Q. Table 1: Comparison of Bromination Methods
| Brominating Agent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| FeCl | 78 | 92 | ||
| NBS | AIBN | 85 | 95 |
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves the 3D structure, confirming stereochemistry and intramolecular interactions (e.g., H-bonding between methoxy and benzamide groups) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm).
- Vibrational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) validate experimental IR/Raman spectra and predict electronic properties .
Advanced Research Questions
Q. How can researchers address low yields in the amide coupling step?
Methodological Answer: Low yields often stem from steric hindrance from the 2-methylphenyl group or incomplete activation of the carboxylic acid. Strategies include:
Q. Experimental Design Example :
- Control : Traditional -mediated coupling in DCM (yield: 55%).
- Test : -mediated coupling in DMF (yield: 82%).
- Analysis : LC-MS monitors unreacted starting material; NMR confirms reduced byproducts.
Q. How to resolve contradictions between crystallographic data and computational modeling?
Methodological Answer: Discrepancies may arise from crystal packing effects vs. gas-phase DFT calculations. Approaches:
- Periodic DFT : Simulate crystal environment (e.g., using VASP or Quantum ESPRESSO) to align with X-ray data .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) that DFT might overlook .
- Temperature-Dependent NMR : Compare experimental -coupling constants with DFT-predicted values to assess conformational flexibility .
Q. What strategies evaluate the biological activity of this compound, given its structural complexity?
Methodological Answer:
- Target Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinity with receptors (e.g., kinase enzymes) based on the methoxy and bromo substituents’ electronic profiles .
- In Vitro Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, IC determination).
- Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria.
- SAR Analysis : Compare with analogs (e.g., 3-chloro or 3-iodo derivatives) to isolate the bromo group’s role .
Q. Table 2: Hypothetical Biological Activity Data
| Derivative | IC (HeLa, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|
| 3-Bromo (Target) | 12.3 ± 1.2 | 25 |
| 3-Chloro | 18.7 ± 2.1 | 50 |
| 3-Iodo | 9.8 ± 0.9 | 15 |
Q. How to optimize reaction conditions for scale-up without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous synthesis with immobilized catalysts to reduce side reactions.
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale use.
- In-Line Analytics : PAT (Process Analytical Technology) tools (e.g., ReactIR) monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
